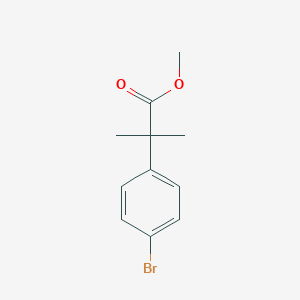

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Description

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYDXPPFLQSEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394676 | |

| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-97-5 | |

| Record name | Methyl 2-(4-bromophenyl)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154825-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aqueous Bromination: Mechanism and Selectivity

The bromination of 2-methyl-2-phenylpropanoic acid in aqueous media represents a paradigm shift from traditional halogenated solvents. As reported in patents EP2532644A1 and US20120309973A1, this method achieves >98% para-selectivity by leveraging the polar environment of water to stabilize transition states. Bromine (1–2 equivalents) is added to a suspension of the substrate in water under acidic, neutral, or alkaline conditions.

Under acidic conditions (pH 1–2), the reaction occurs heterogeneously, with the substrate remaining partially undissolved. This phase behavior enhances regioselectivity by limiting bromine’s mobility, favoring electrophilic attack at the para position. A representative example details:

-

Substrate : 25 g (0.152 mol) of 2-methyl-2-phenylpropanoic acid

-

Bromine : 43.8 g (0.274 mol)

-

Conditions : 75–80°C for 6–8 hours

-

Yield : 78% after recrystallization (GC purity: 99.2% para-isomer, 0.79% meta-isomer)

Neutral or alkaline conditions (pH 7–8) homogenize the reaction mixture, enabling faster kinetics. Sodium carbonate maintains pH, and bromine addition is titrated to prevent overbromination. A neutral-phase example achieved 81% yield with 98.5% para-selectivity.

Comparative Analysis of Bromination Conditions

| Condition | Temperature (°C) | Bromine Equivalents | Yield (%) | Para-Selectivity (%) |

|---|---|---|---|---|

| Acidic (pH 1–2) | 75–80 | 1.8 | 78 | 99.2 |

| Neutral (pH 7) | 25–35 | 1.5 | 81 | 98.5 |

| Alkaline (pH 9) | 25–35 | 2.0 | 46 | 99.3 |

Alkaline conditions, while selective, suffer from lower yields due to competing hydrolysis. Acidic conditions balance yield and scalability, making them preferable for industrial use.

Esterification to this compound

Fischer Esterification Protocol

The brominated acid is esterified using methanol and sulfuric acid in toluene. This one-pot method avoids isolating the acid, streamlining production:

-

Reaction Setup :

-

Substrate : 575 kg (1.76 kmol) of 2-(4-bromophenyl)-2-methylpropanoic acid (98.2% purity)

-

Solvent : 1,150 L toluene

-

Catalyst : 300 L methanol, 440 L concentrated sulfuric acid

-

Conditions : 63–67°C for 16 hours

-

-

Workup :

-

Washing with 2% sodium carbonate and 10% sodium chloride removes residual acid.

-

Distillation under reduced pressure (40–50°C, 10–15 mmHg) isolates the ester.

-

Solvent and Catalytic Optimization

Toluene emerges as the optimal solvent due to its immiscibility with water and high ester solubility. Sulfuric acid concentrations >90% maximize protonation of the carboxylic acid, accelerating nucleophilic attack by methanol. Alternative catalysts like p-toluenesulfonic acid were tested but resulted in longer reaction times (24–36 hours).

Industrial-Scale Process Integration

A pilot-scale synthesis demonstrates the method’s scalability:

-

Bromination : 275 kg substrate, 330 kg bromine, 6,875 L water → 190 kg product (46.6% yield, 99.28% purity).

-

Esterification : Combined batches (575 kg acid) → 480 kg ester (79% yield).

Key advantages include:

-

Solvent Sustainability : Eliminates carcinogenic carbon tetrachloride.

-

Selectivity : Minimal byproducts reduce purification costs.

-

Throughput : Batch processing accommodates 500–1,000 kg/day outputs.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-bromophenyl)-2,2-dimethylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include substituted phenyl derivatives.

Oxidation: The major product is 2-(4-bromophenyl)-2,2-dimethylacetic acid.

Reduction: The major product is 2-(4-bromophenyl)-2,2-dimethylmethanol.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be employed to form carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The bromine atom in the structure facilitates these coupling reactions by acting as a leaving group.

- Formation of Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds that exhibit diverse biological activities. For instance, derivatives of this compound have been synthesized to explore their potential as antimicrobial and anticancer agents .

Pharmaceutical Applications

The compound is integral to medicinal chemistry due to its role in drug development. Key applications include:

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound possess anticancer properties. These compounds are synthesized and evaluated for their efficacy against various cancer cell lines .

- Antimicrobial Studies : The compound is also studied for its antimicrobial properties. Various derivatives have been synthesized and tested against resistant strains of bacteria and fungi, demonstrating significant activity .

Material Science

In addition to its chemical and pharmaceutical applications, this compound is used in material science:

- Polymer Chemistry : The compound can be utilized to modify polymer properties, enhancing their thermal stability and mechanical strength. This is particularly useful in creating specialty polymers for industrial applications.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds with aryl halides | |

| Heterocycle Formation | Precursor for various heterocyclic compounds | |

| Fischer Esterification | Used in synthesizing esters from acids |

| Compound Name | Activity Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | 15 µM | |

| 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxaldehyde | Anticancer | 10 µM |

Case Study 1: Anticancer Activity Evaluation

A study was conducted to evaluate the anticancer activity of derivatives synthesized from this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Resistance

Research focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)-2,2-dimethylacetate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

- CAS Registry Number : 154825-97-5

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.128 g/mol

- LogP (Partition Coefficient) : 3.28

- InChI Key : JTYDXPPFLQSEAQ-UHFFFAOYSA-N

Physicochemical Properties: This compound is a brominated aromatic ester characterized by a 4-bromophenyl group attached to a dimethyl-substituted acetate backbone. Its high LogP value indicates significant hydrophobicity, making it suitable for reversed-phase (RP) HPLC applications.

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to this compound, differing in substituents, ester groups, or branching (Table 1):

Table 1: Key Structural Analogs and Similarity Metrics

Substituent Effects on Physicochemical Properties

- Ester Group: Ethyl esters (e.g., Ethyl 2-(4-bromophenyl)-2-methylpropanoate) exhibit lower hydrophobicity (LogP ~2.8 estimated) compared to methyl esters (LogP 3.28) due to increased alkyl chain length .

- Branching : Dimethyl groups in the target compound enhance steric shielding, reducing susceptibility to nucleophilic attack compared to cyclobutane-containing analogs .

Biological Activity

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (C₁₁H₁₃BrO₂) is a synthetic compound with potential biological activities that have been explored in various studies. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is classified as an ester, specifically an acetate, characterized by the presence of a bromophenyl group and a dimethylacetate moiety. The molecular weight is approximately 257.13 g/mol. The compound can be synthesized through several methods, including:

- Fischer Esterification : Reacting 4-bromophenylacetic acid with methanol in the presence of sulfuric acid.

- Bromination Reactions : Selective bromination of 2-methyl-2-phenylpropanoic acid to yield the desired product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The methodologies employed include:

- Turbidimetric Method : To assess the growth inhibition of microbial cultures.

- Sulforhodamine B (SRB) Assay : Used for evaluating anticancer activity against human breast adenocarcinoma cells (MCF7).

The compound's antimicrobial efficacy is attributed to its unique structural features, particularly the bromine substitution, which enhances its reactivity and interaction with microbial targets .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The SRB assay has shown promising results in reducing cell viability in MCF7 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-bromobenzoate | C₈H₉BrO₂ | Bromine at a different position affects reactivity. |

| Ethyl 4-bromobenzoate | C₉H₁₁BrO₂ | Ethyl group instead of methyl; may alter biological activity. |

| Methyl 4-chlorobenzoate | C₈H₉ClO₂ | Contains chlorine instead of bromine; different activity profile. |

The presence of bromine in this compound is significant as it enhances its lipophilicity and may influence its interactions with biological membranes and proteins .

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Study : A study evaluated the compound's effectiveness against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.

- Methodology : Disk diffusion method was employed to measure antimicrobial activity.

- Findings : The compound showed higher activity against Gram-positive bacteria compared to Gram-negative strains.

-

Anticancer Research : Another study focused on the cytotoxic effects on MCF7 cells.

- Methodology : Cells were treated with different concentrations of the compound for 24 hours.

- Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, and what are their key optimization parameters?

Answer: A common synthetic approach involves the use of Grignard reagents. For example, methyl 2-oxo-2-phenylacetate can react with (4-bromophenyl)magnesium bromide under controlled conditions (0°C in THF, followed by stirring at room temperature) to yield the target compound. Key parameters include:

- Temperature control to avoid side reactions (e.g., over-addition of Grignard reagent).

- Solvent selection (THF preferred for its ability to stabilize intermediates).

- Stoichiometric ratios to ensure complete conversion .

Yields typically range from 40% to 50%, with purification via crystallization in diethyl ether .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Answer: Structural elucidation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks for methyl ester (δ ~3.6 ppm), dimethyl groups (δ ~1.5 ppm), and aromatic protons (δ ~7.3–7.6 ppm).

- ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and quaternary carbons (δ ~45–50 ppm).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 301 (C₁₁H₁₂BrO₂⁺) confirms molecular weight .

- X-ray crystallography (if crystalline): Resolves steric effects from the 2,2-dimethyl group .

Q. What are the documented solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., THF, DCM, DMF) but poorly soluble in water.

- Stability :

Advanced Research Questions

Q. How does the steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic substitution reactions?

Answer: The 2,2-dimethyl group creates significant steric hindrance, which:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?

Answer: Discrepancies in yields (e.g., 47% vs. 60%) arise from:

- Purity of Grignard reagents : Impurities in bromide precursors reduce reactivity.

- Workup protocols : Incomplete extraction during partitioning (e.g., AcOEt vs. aqueous phases) lowers recovery.

- Crystallization efficiency : Solvent choice (Et₂O vs. hexane) impacts crystal formation.

Resolution : - Use high-purity reagents (≥99%) and anhydrous solvents.

- Optimize extraction with multiple solvent washes.

- Screen crystallization solvents systematically .

Q. What role does this compound play in the synthesis of pharmacologically active molecules?

Answer: It serves as a precursor for:

- Antimicrobial agents : Derivatives with triazole-thione moieties (e.g., 4-(4-bromophenyl)-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones) show activity against Gram-positive bacteria .

- Central nervous system (CNS) agents : Structural analogs are intermediates in amphetamine-like compounds, though strict regulatory controls apply .

Q. How does the electronic effect of the 4-bromophenyl group impact spectroscopic properties and reaction kinetics?

Answer:

- Electron-withdrawing bromine :

- Reduces electron density on the aromatic ring, shifting UV-Vis absorption to longer wavelengths (λmax ~270 nm).

- Slows electrophilic aromatic substitution but enhances oxidative stability.

- Reaction kinetics :

- Accelerates palladium-catalyzed couplings (e.g., Buchwald-Hartwig) due to improved leaving-group ability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.